![molecular formula C7H10N2 B12591577 2-Azabicyclo[2.1.1]hexane-1-acetonitrile CAS No. 637740-12-6](/img/structure/B12591577.png)

2-Azabicyclo[2.1.1]hexane-1-acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

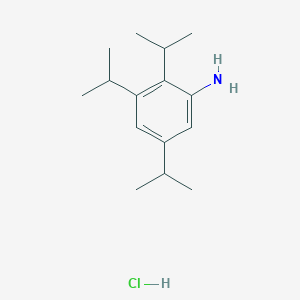

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルは、窒素を含む二環式化合物です。この化合物は、その剛直な構造と独特の化学的性質で知られる分子クラスの一部であり、医薬品化学や材料科学などのさまざまな分野で価値があります。

準備方法

合成経路と反応条件

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルの合成は、通常、環状付加反応を含みます。 一般的な方法の1つは、アザビシクロ[1.1.0]ブタンとスチレンの光化学条件下での[2+2]環状付加反応です 。 この反応は、極性-ラジカル-極性リレー戦略を利用しており、アザビシクロ[1.1.0]ブタンの酸触媒による高速な開環が、ブロモアゼチジンを形成し、その後、脱臭素化ラジカル生成が環状付加反応を開始します .

工業生産方法

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルの工業生産方法は、文献にはあまり記載されていません。上記合成経路のスケーラビリティは、反応効率と収率を向上させるために、連続フロー反応器と光化学反応器を使用して工業用途向けに最適化することができます。

化学反応の分析

反応の種類

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過マンガン酸カリウム。

還元: 乾燥エーテル中での水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやアルコールなどの求核剤。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアミンまたはアルコールを生み出す可能性があります。

科学研究への応用

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルは、科学研究においていくつかの用途があります。

医薬品化学: これは、特に特定のタンパク質を標的とするリガンド誘導分解剤(LDD)の開発における医薬品の合成のためのビルディングブロックとして使用されます.

材料科学: この化合物の剛直な構造により、特定の機械的特性を備えた新しい材料の設計に役立ちます。

生物学: 酵素機構の研究に、および生物学的システムのプローブとして使用されます。

科学的研究の応用

2-Azabicyclo[2.1.1]hexane-1-acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of ligand-directed degraders (LDDs) targeting specific proteins.

Materials Science: The rigid structure of this compound makes it useful in the design of new materials with specific mechanical properties.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

作用機序

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルの作用機序には、その剛直な二環式構造を通じて分子標的との相互作用が含まれます。この剛直性により、特定の酵素または受容体への正確な結合が可能になり、それらの活性を調節します。 この化合物は、さまざまな求核剤との開環反応において求電子剤として作用し、新しい化学物質を生成することができます .

類似化合物との比較

類似化合物

1-アザビシクロ[2.1.1]ヘキサン: 構造は類似していますが、アセトニトリル基がありません。

ビシクロ[2.1.1]ヘキサン: 類似の剛直性を備えた、窒素を含まないアナログ。

オキサビシクロ[2.1.1]ヘキサン: 窒素ではなく酸素原子を含み、異なる反応性を示します.

独自性

2-アザビシクロ[2.1.1]ヘキサン-1-アセトニトリルは、窒素原子とアセトニトリル基が独特の化学的反応性と生物学的活性を提供するため、独特です。これにより、医薬品化学やその他の科学分野における汎用性の高いビルディングブロックとなります。

特性

IUPAC Name |

2-(2-azabicyclo[2.1.1]hexan-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-2-1-7-3-6(4-7)5-9-7/h6,9H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHJTZOOLVBTBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(NC2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465327 |

Source

|

| Record name | 2-AZABICYCLO[2.1.1]HEXANE-1-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637740-12-6 |

Source

|

| Record name | 2-AZABICYCLO[2.1.1]HEXANE-1-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)

![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)

![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)

![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)

![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)

![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)

![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)